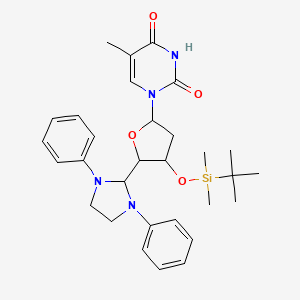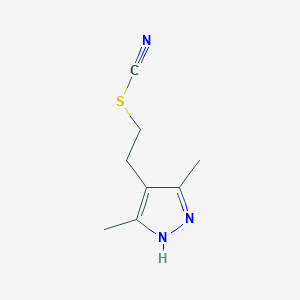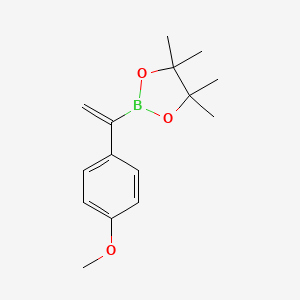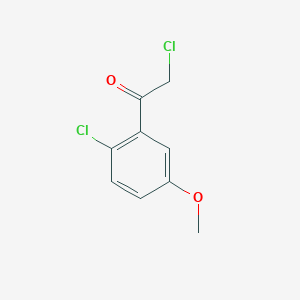
3'-o-(Tbdms)-5'-deoxy-5'-(1,3-diphenyl-2-imidazolidinyl)thymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It contains a thymidine base (a nucleobase) linked to a sugar (deoxyribose) via a glycosidic bond.
- The compound’s name reflects its structural modifications: the 3’-hydroxyl group is protected with TBDMS (tert-butyldimethylsilyl) and the 5’-hydroxyl group is protected with TMS (trimethylsilyl).
- These protective groups are commonly used in organic synthesis to prevent unwanted reactions during chemical transformations.
3’-O-(TBDMS)-5’-deoxy-5’-(1,3-diphenyl-2-imidazolidinyl)thymidine: is a nucleoside derivative.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps, including protection of the hydroxyl groups, coupling of the nucleobase, and deprotection. Specific synthetic routes can vary, but they typically follow established protocols for nucleoside synthesis.
Reaction Conditions: Reactions may involve protecting group manipulations, nucleophilic substitutions, and deprotection steps.
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.
Analyse Des Réactions Chimiques
Reactions: It can undergo various reactions, including
Common Reagents and Conditions: Reagents like DCM (dichloromethane), TBAF (tetrabutylammonium fluoride), and TBDMS-Cl (tert-butyldimethylsilyl chloride) are used.
Major Products: The main product is the modified thymidine nucleoside.
Applications De Recherche Scientifique
Chemistry: Used as a building block in nucleic acid chemistry and drug discovery.
Biology: Investigated for its potential role in gene expression and DNA repair.
Medicine: Studied for antiviral and anticancer properties.
Industry: Limited industrial applications due to its specialized nature.
Mécanisme D'action
Targets: It interacts with cellular enzymes involved in DNA replication and repair.
Pathways: Influences nucleotide metabolism and cellular processes.
Comparaison Avec Des Composés Similaires
Uniqueness: Its specific modifications (TBDMS and TMS protection) distinguish it from other thymidine derivatives.
Similar Compounds: Other nucleosides, such as 5-methyluridine and 5-fluorouridine.
Propriétés
Formule moléculaire |
C30H40N4O4Si |
|---|---|
Poids moléculaire |
548.7 g/mol |
Nom IUPAC |
1-[4-[tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C30H40N4O4Si/c1-21-20-34(29(36)31-27(21)35)25-19-24(38-39(5,6)30(2,3)4)26(37-25)28-32(22-13-9-7-10-14-22)17-18-33(28)23-15-11-8-12-16-23/h7-16,20,24-26,28H,17-19H2,1-6H3,(H,31,35,36) |
Clé InChI |
BXGVFHNVIRIZML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C3N(CCN3C4=CC=CC=C4)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine](/img/structure/B12069896.png)
![Diethyl [2-(acryloylamino)ethyl]phosphonate](/img/structure/B12069902.png)




![2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B12069932.png)

![Benzoic acid, 4-[5-(difluoromethyl)-3-thienyl]-2-fluoro-](/img/structure/B12069938.png)

